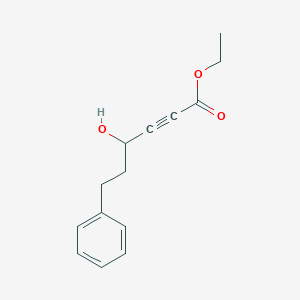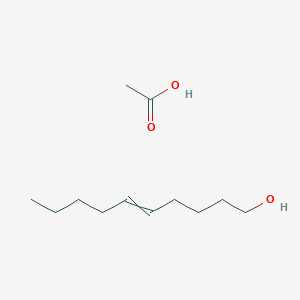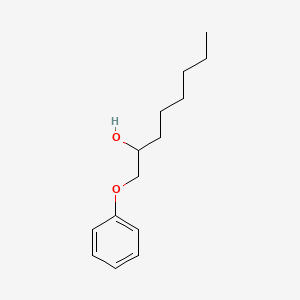
1-Phenoxyoctan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxyoctan-2-OL is an organic compound with the molecular formula C14H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenoxyoctan-2-OL can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form 1-phenoxyoctane. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Reaction Scheme:
- Phenol + 1-Bromo-octane → 1-Phenoxyoctane
- 1-Phenoxyoctane + H2O (acidic conditions) → this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenoxyoctan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and as a potential bioactive compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenoxyoctan-2-OL depends on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. Its phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxyoctan-2-OL can be compared with other phenoxy alcohols, such as:
1-Phenoxypropan-2-OL: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxybutan-2-OL: Another similar compound with a four-carbon chain, used in different applications due to its distinct properties.
Uniqueness: this compound’s longer carbon chain provides it with unique solubility and reactivity characteristics, making it suitable for specific industrial and research applications that shorter-chain phenoxy alcohols may not fulfill.
Eigenschaften
CAS-Nummer |
140193-28-8 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-phenoxyoctan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
InChI-Schlüssel |
DEGNOMNXOXOBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


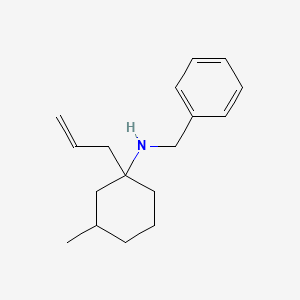
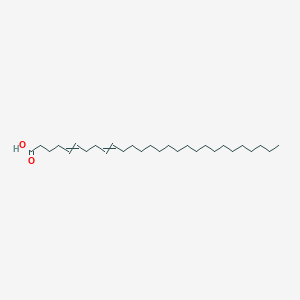
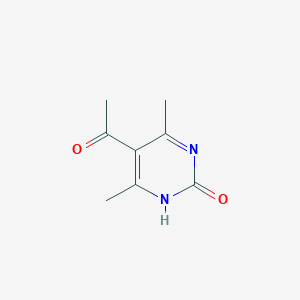
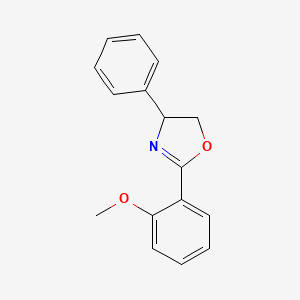
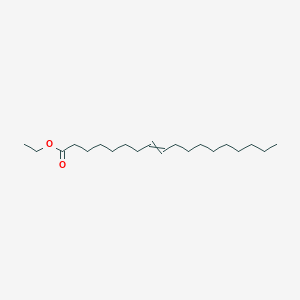

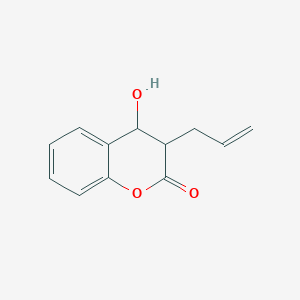
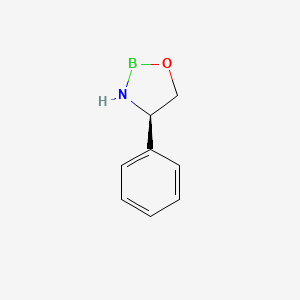
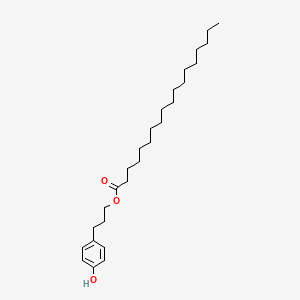
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)

